4-nitro-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide
Overview
Description
4-nitro-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide is a chemical compound belonging to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a nitro group, a trimethoxybenzylidene moiety, and a benzohydrazide core, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and an acid catalyst like glacial acetic acid. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Condensation: The hydrazide moiety can react with aldehydes or ketones to form new hydrazone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, dimethylformamide.
Condensation: Aromatic aldehydes, methanol, glacial acetic acid.
Major Products Formed
Reduction: 4-amino-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: New hydrazone derivatives with different aromatic aldehydes.
Scientific Research Applications
4-nitro-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: Used in studies to understand enzyme inhibition, particularly urease inhibition.
Material Science: Explored for its nonlinear optical properties, making it a candidate for optoelectronic applications.
Mechanism of Action
The mechanism of action of 4-nitro-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. The trimethoxybenzylidene moiety enhances its binding affinity through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide: Similar structure with a fluoro group instead of a nitro group.
N’-(3,4,5-trimethoxybenzylidene)benzohydrazide: Lacks the nitro group, affecting its biological activity and reactivity.
Uniqueness
4-nitro-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
4-nitro-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6/c1-24-14-8-11(9-15(25-2)16(14)26-3)10-18-19-17(21)12-4-6-13(7-5-12)20(22)23/h4-10H,1-3H3,(H,19,21)/b18-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKVASYGPIUMJD-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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